N-苯甲酰基-组氨酸-亮氨酸乙酸盐

描述

科学研究应用

Hippuryl-His-Leu acetate salt is extensively used in scientific research, particularly in the study of ACE activity. Its applications include:

Biochemistry: Used as a substrate to measure ACE activity in various biological samples, including blood plasma and tissue extracts.

Pharmacology: Employed in the screening of ACE inhibitors, which are potential therapeutic agents for hypertension and cardiovascular diseases.

Molecular Biology: Utilized in studies investigating the regulation of ACE expression and its role in different physiological and pathological conditions.

Industrial Applications: Applied in the development of diagnostic assays for ACE activity, which are used in clinical laboratories.

作用机制

Target of Action

The primary target of Hippuryl-His-Leu acetate salt is the Angiotensin-Converting Enzyme (ACE) . ACE is a peptidyldipeptide hydrolase that plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

Hippuryl-His-Leu acetate salt acts as a substrate for ACE . It interacts with ACE, undergoing hydrolysis to produce the dipeptide His-Leu . This interaction can be used to measure the activity of ACE, providing valuable information about the functioning of the RAS .

Pharmacokinetics

Its solubility in acetic acid suggests that it may be well-absorbed in the body . The compound’s impact on bioavailability would depend on these ADME properties.

Result of Action

The hydrolysis of Hippuryl-His-Leu acetate salt by ACE results in the production of the dipeptide His-Leu . This process can be used to measure ACE activity, providing insights into the functioning of the RAS . Changes in ACE activity can have significant effects on blood pressure regulation and fluid balance .

生化分析

Biochemical Properties

Hippuryl-His-Leu acetate salt plays a significant role in biochemical reactions as a substrate for the angiotensin-converting enzyme (ACE) . ACE is a peptidyldipeptide hydrolase that is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The interaction between Hippuryl-His-Leu acetate salt and ACE is crucial for the regulation of blood pressure and fluid balance .

Cellular Effects

The effects of Hippuryl-His-Leu acetate salt on cellular processes are primarily mediated through its interaction with ACE . By serving as a substrate for ACE, Hippuryl-His-Leu acetate salt influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Hippuryl-His-Leu acetate salt involves its binding interactions with ACE . As a substrate for ACE, Hippuryl-His-Leu acetate salt can influence the activity of this enzyme, potentially leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Hippuryl-His-Leu acetate salt can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Hippuryl-His-Leu acetate salt can vary with different dosages in animal models

Metabolic Pathways

Hippuryl-His-Leu acetate salt is involved in the renin-angiotensin system, a key regulatory pathway of blood pressure . It interacts with ACE, a critical enzyme in this pathway .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Hippuryl-His-Leu acetate salt involves the coupling of N-Benzoyl-Glycine (Hippuric acid) with the dipeptide His-Leu. The reaction typically employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of Hippuryl-His-Leu acetate salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

化学反应分析

Types of Reactions

Hippuryl-His-Leu acetate salt primarily undergoes hydrolysis when acted upon by ACE. This hydrolysis reaction cleaves the peptide bond, resulting in the formation of Hippuric acid and His-Leu .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in an aqueous buffer solution at physiological pH (around 7.4). ACE, the enzyme responsible for the hydrolysis, is added to the reaction mixture, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) .

Major Products Formed

The major products formed from the hydrolysis of Hippuryl-His-Leu acetate salt are Hippuric acid and the dipeptide His-Leu .

相似化合物的比较

Similar Compounds

N-Hippuryl-His-Leu hydrate: Another form of the compound with similar properties and applications.

Gly-His-Lys acetate salt: A tripeptide substrate used in similar biochemical assays.

Leuprolide acetate salt: A peptide used in the treatment of hormone-sensitive cancers.

Uniqueness

Hippuryl-His-Leu acetate salt is unique due to its specific use as a substrate for ACE. Its structure allows for the precise measurement of ACE activity, making it an invaluable tool in both research and clinical settings .

属性

IUPAC Name |

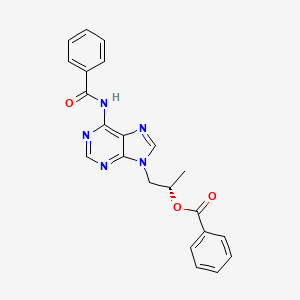

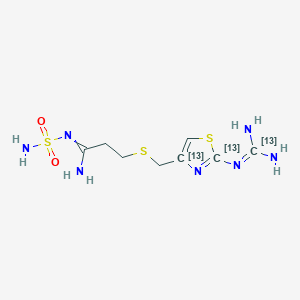

acetic acid;(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.C2H4O2/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;1-2(3)4/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H3,(H,3,4)/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEVQQKNHZCIKL-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745564 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-54-2 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)

![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)